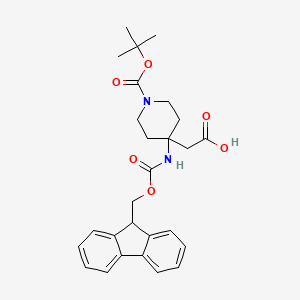

(4-Fmoc-amino-1-boc-piperidin-4-YL)-acetic acid

Beschreibung

(4-Fmoc-amino-1-boc-piperidin-4-YL)-acetic acid is a complex organic compound that features both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups. These groups are commonly used in peptide synthesis to protect amino acids during the formation of peptide bonds.

Eigenschaften

IUPAC Name |

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O6/c1-26(2,3)35-25(33)29-14-12-27(13-15-29,16-23(30)31)28-24(32)34-17-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22H,12-17H2,1-3H3,(H,28,32)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAKCFDQHNKBSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946682-26-4 | |

| Record name | 2-{1-[(tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fmoc-amino-1-boc-piperidin-4-YL)-acetic acid typically involves multiple steps:

Protection of the Piperidine Nitrogen: The piperidine nitrogen is first protected with a Boc group using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

Fmoc Protection: The amino group is then protected with an Fmoc group using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base like sodium carbonate.

Acetic Acid Addition: The protected piperidine derivative is then reacted with bromoacetic acid in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Analyse Chemischer Reaktionen

Types of Reactions

Substitution Reactions: The compound can undergo substitution reactions, particularly at the Fmoc and Boc protecting groups.

Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, while the Boc group can be removed using an acid like trifluoroacetic acid.

Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

Common Reagents and Conditions

Fmoc Deprotection: Piperidine in DMF (dimethylformamide).

Boc Deprotection: Trifluoroacetic acid in dichloromethane.

Coupling Reactions: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) as coupling agents.

Major Products Formed

Fmoc Deprotection: The major product is the free amine.

Boc Deprotection: The major product is the free amine.

Coupling Reactions: The major products are peptides or peptide derivatives.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview :

(4-Fmoc-amino-1-boc-piperidin-4-YL)-acetic acid serves as a critical building block in the synthesis of peptides. The Fmoc (Fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide structures.

Key Benefits :

- Versatility : Enables the synthesis of a wide range of peptides with varying sequences and functionalities.

- Compatibility : Works well with other Fmoc-protected amino acids in solid-phase peptide synthesis (SPPS).

Case Study :

A study highlighted the successful incorporation of this compound into a series of antimicrobial peptides, demonstrating its effectiveness in enhancing biological activity while maintaining low toxicity levels .

Drug Discovery

Overview :

The compound is instrumental in the design of novel pharmaceutical agents. Its unique structural properties allow researchers to target specific biological pathways effectively.

Applications :

- Targeted Therapy Development : Used to create compounds that can selectively interact with disease-related targets.

- Efficacy Improvement : Enhances the therapeutic index of new drugs by reducing side effects.

Data Table: Drug Discovery Applications

| Compound | Target Disease | Mechanism of Action | Reference |

|---|---|---|---|

| BJK-4 | Bacterial Infections | Intracellular targeting | |

| Custom Peptides | Cancer | Bioconjugation with antibodies |

Bioconjugation

Overview :

this compound is used in bioconjugation processes, linking biomolecules such as peptides to therapeutic agents. This application is crucial for developing targeted therapies, especially in cancer treatment.

Key Features :

- Linker Technology : Serves as a linker between therapeutic agents and targeting moieties.

- Enhanced Delivery : Improves the specificity and delivery of drugs to target cells.

Research in Neuroscience

Overview :

The piperidine structure of this compound is beneficial for studying neurotransmitter systems and understanding neurological disorders.

Applications :

- Neurotransmitter Studies : Used to investigate the mechanisms of neurotransmitter action and receptor interactions.

- Potential Treatments for Neurological Disorders : Aids in the development of compounds that may alleviate symptoms associated with conditions like depression and anxiety.

Custom Synthesis

Overview :

The compound's versatility allows for tailored synthesis in both academic and industrial laboratories, meeting specific research needs.

Wirkmechanismus

The compound acts primarily as a protected amino acid derivative. The Fmoc and Boc groups protect the amino and piperidine nitrogen groups, respectively, during peptide synthesis. These protecting groups can be selectively removed to allow for the formation of peptide bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-Protected Amino Acids: Compounds like Fmoc-Lysine and Fmoc-Arginine.

Boc-Protected Amino Acids: Compounds like Boc-Lysine and Boc-Arginine.

Uniqueness

(4-Fmoc-amino-1-boc-piperidin-4-YL)-acetic acid is unique in that it contains both Fmoc and Boc protecting groups, making it versatile for use in complex peptide synthesis protocols.

Biologische Aktivität

(4-Fmoc-amino-1-Boc-piperidin-4-YL)-acetic acid is a compound that plays a significant role in various biochemical and pharmacological applications. It is particularly valued in peptide synthesis, drug discovery, and bioconjugation processes. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in research, and case studies highlighting its efficacy.

Chemical Structure and Properties

The compound features a piperidine ring with Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups, which are crucial for its stability during chemical reactions. The molecular formula is , and it has a molecular weight of 243.30 g/mol.

The biological activity of this compound can be attributed to its role as a protected amino acid derivative in peptide synthesis. The Fmoc and Boc groups protect the amino and piperidine nitrogen groups, allowing selective reactions at other sites on the molecule. This selectivity is essential for the formation of complex peptide structures that can interact with various biological targets, including enzymes and proteins involved in metabolic pathways .

1. Peptide Synthesis

The compound is extensively used as a building block in the synthesis of peptides, facilitating the creation of complex structures necessary for drug development . Its ability to undergo deprotection reactions under mild conditions makes it suitable for synthesizing sensitive peptides.

2. Drug Discovery

This compound's unique properties enhance the design of novel pharmaceutical agents. It allows researchers to target specific biological pathways, improving drug efficacy while minimizing side effects .

3. Bioconjugation

This compound can be utilized in bioconjugation processes, linking biomolecules to therapeutic agents. This application is crucial for developing targeted therapies, particularly in cancer treatment .

4. Neuroscience Research

The piperidine structure is beneficial for studying neurotransmitter systems, providing insights into neurological disorders and potential treatment options .

Case Study 1: Peptide-Based Drug Development

A study demonstrated that peptides synthesized using this compound exhibited enhanced binding affinity to specific receptors involved in cancer progression. The synthesized peptides showed significant anti-cancer activity in vitro, indicating the compound's potential as a precursor for therapeutic agents .

Case Study 2: Antimicrobial Activity

Research involving derivatives of this compound revealed promising antimicrobial properties against various bacterial strains. The mechanism was linked to the disruption of bacterial cell membranes, showcasing its potential in developing new antibiotics .

Comparative Analysis of Biological Activity

The table below summarizes the biological activities associated with this compound compared to other piperidine derivatives:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Peptide synthesis, drug discovery | Selective reactions due to protecting groups |

| 4-Piperidone | Antimicrobial, anti-inflammatory | Disruption of cell membranes; inhibition of cytokines |

| Piperazine | Antidepressant | Modulation of neurotransmitter systems |

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for (4-Fmoc-amino-1-boc-piperidin-4-YL)-acetic acid to ensure stability during peptide synthesis?

- Methodological Answer : Store the compound at 2–8°C in a tightly sealed container under inert gas (e.g., nitrogen or argon) to prevent moisture absorption and degradation. Ensure storage areas are dry and well-ventilated. Regularly monitor temperature and humidity levels using calibrated sensors. For long-term stability, aliquot the compound to minimize repeated freeze-thaw cycles .

Q. Which analytical techniques are most effective for confirming the purity and structure of this compound post-synthesis?

- Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 254–280 nm) to assess purity, coupled with LC-MS for molecular weight confirmation. For structural validation, employ H and C NMR spectroscopy in deuterated solvents (e.g., DMSO-d6 or CDCl3). Compare retention times and spectral data with literature or in-house databases for known analogs (e.g., SciFinder or Reaxys) .

Q. How should researchers handle waste containing this compound to comply with safety regulations?

- Methodological Answer : Collect waste in designated containers labeled for halogenated organic compounds. Neutralize acidic residues with sodium bicarbonate before disposal. Coordinate with licensed hazardous waste management services for incineration or chemical degradation. Document disposal procedures in accordance with institutional and regional guidelines .

Advanced Research Questions

Q. How can researchers optimize the orthogonal deprotection of Fmoc and Boc groups during solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Use a stepwise approach:

- Boc Removal : Treat with 20–50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30–60 minutes, followed by neutralization with 5% diisopropylethylamine (DIEA) in DMF.

- Fmoc Removal : Apply 20% piperidine in DMF for 2 × 10-minute cycles. Monitor deprotection efficiency via UV absorbance (301 nm for Fmoc cleavage byproducts). Validate completeness using Kaiser or chloranil tests for free amines .

Q. What strategies mitigate steric hindrance during coupling of this compound to resin-bound peptides?

- Methodological Answer :

- Coupling Reagents : Use HATU or PyBrOP with 1–4 equivalents of DIEA to enhance activation.

- Solvent Optimization : Switch to DCM:DMF (1:1) mixtures to improve solubility of bulky intermediates.

- Extended Reaction Time : Allow 2–4 hours for coupling under gentle agitation. Confirm completion via ninhydrin or bromophenol blue tests. For recalcitrant cases, employ double coupling protocols .

Q. What are the implications of the piperidine ring’s conformation on the compound’s reactivity in peptide backbone modifications?

- Methodological Answer : The chair conformation of the piperidine ring influences steric accessibility of the amino and carboxylic acid groups. Molecular dynamics (MD) simulations can predict preferred conformations in solution. Experimentally, X-ray crystallography or NOESY NMR can resolve spatial arrangements. Adjust coupling angles by introducing methyl or fluorine substituents to modulate ring rigidity .

Q. How can researchers address low coupling efficiency in sterically demanding peptide sequences?

- Methodological Answer :

- Microwave-Assisted Synthesis : Apply 10–50 W microwave irradiation at 50–60°C for 5–10 minutes to enhance reaction kinetics.

- Pseudoproline Dipeptides : Incorporate these motifs to reduce steric strain during chain elongation.

- Backbone Modification : Use submonomer approaches (e.g., Fmoc-aziridine or thioester ligation) to bypass steric bottlenecks .

Q. How to resolve contradictions in NMR data when characterizing this compound?

- Methodological Answer :

- Dynamic Effects : If splitting or broadening occurs, record spectra at elevated temperatures (40–60°C) to reduce rotational barriers.

- Isotope Labeling : Synthesize C-labeled analogs to clarify ambiguous carbon signals.

- 2D NMR : Perform HSQC and HMBC experiments to assign quaternary carbons and confirm connectivity. Cross-reference with computational predictions (e.g., Gaussian or ACD/Labs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.